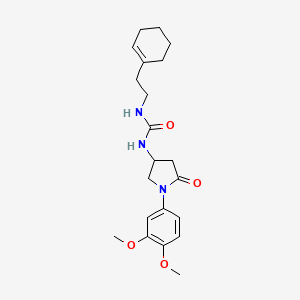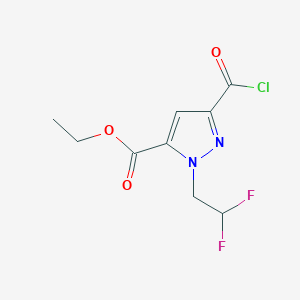
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "CDDP" and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of CDDP involves the inhibition of DNA synthesis and replication in cancer cells. This results in the induction of apoptosis, or programmed cell death, in cancer cells. CDDP has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
CDDP has been shown to induce various biochemical and physiological effects in cancer cells. These include the inhibition of DNA synthesis and replication, the induction of apoptosis, and the inhibition of various enzymes involved in the inflammatory response. CDDP has also been shown to have a low toxicity profile, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the advantages of using CDDP in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using CDDP is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CDDP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
Future research on CDDP could focus on the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of CDDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, studies could be conducted to investigate the potential use of CDDP in the treatment of inflammatory disorders such as arthritis.
Conclusion:
In conclusion, CDDP is a chemical compound that has been extensively studied in the field of medicinal chemistry and pharmacology. It exhibits potent anticancer activity against various types of cancer cells and has anti-inflammatory and analgesic properties. While CDDP has advantages in lab experiments, such as its potent anticancer activity, it also has limitations, such as its low solubility in water and potential toxicity to normal cells. Future research on CDDP could focus on improving its solubility and bioavailability, investigating its potential use in combination with other anticancer drugs, and exploring its potential use in the treatment of inflammatory disorders.
合成法
The synthesis of CDDP involves the reaction of ethyl 5-carboxylate pyrazole with thionyl chloride and 2,2-difluoroethylamine. The reaction proceeds under reflux conditions and yields the desired product. The purity of the product is typically confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
CDDP has been extensively studied in the field of medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and ovarian cancer cells. CDDP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
特性
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)6-3-5(8(10)15)13-14(6)4-7(11)12/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNUDKRGWBXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

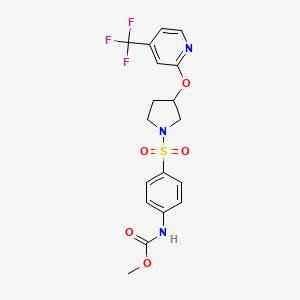
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
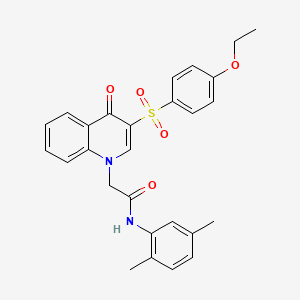
![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)

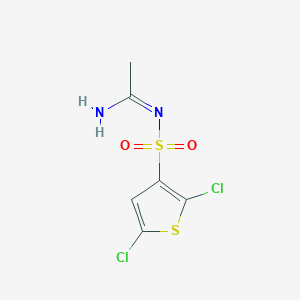

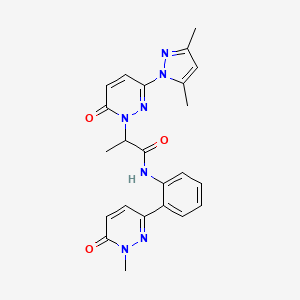

![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)
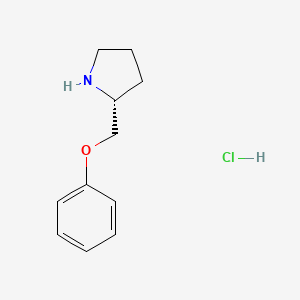
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)
